Cobalt(2+);5,10,15,20-tetrakis(4-methylphenyl)porphyrin-22,23-diide
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Overview
Description
Cobalt(2+);5,10,15,20-tetrakis(4-methylphenyl)porphyrin-22,23-diide is a coordination compound that belongs to the class of metalloporphyrins. Metalloporphyrins are macrocyclic compounds that play a crucial role in various biological and chemical processes due to their unique structural and electronic properties. This particular compound features a cobalt ion coordinated to a porphyrin ring substituted with four methylphenyl groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cobalt(2+);5,10,15,20-tetrakis(4-methylphenyl)porphyrin-22,23-diide typically involves the following steps:
Preparation of the Porphyrin Ligand: The porphyrin ligand, 5,10,15,20-tetrakis(4-methylphenyl)porphyrin, is synthesized through a condensation reaction between pyrrole and 4-methylbenzaldehyde in the presence of an acid catalyst such as trifluoroacetic acid.
Metallation: The prepared porphyrin ligand is then metallated with cobalt(II) acetate or cobalt(II) chloride in a suitable solvent like chloroform or methanol. The reaction is usually carried out under reflux conditions to ensure complete coordination of the cobalt ion to the porphyrin ring.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis of Porphyrin Ligand: Large-scale condensation reactions using industrial reactors.
Metallation in Continuous Flow Reactors: Metallation is performed in continuous flow reactors to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
Cobalt(2+);5,10,15,20-tetrakis(4-methylphenyl)porphyrin-22,23-diide undergoes various chemical reactions, including:
Oxidation: The cobalt center can undergo oxidation reactions, forming higher oxidation states.
Reduction: The compound can be reduced back to its original oxidation state.
Substitution: Ligand substitution reactions can occur at the cobalt center.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as sodium borohydride or hydrazine are used.
Substitution: Ligand exchange can be facilitated by using coordinating solvents like acetonitrile or dimethyl sulfoxide.
Major Products
Oxidation: Higher oxidation state cobalt porphyrins.
Reduction: Original cobalt(II) porphyrin.
Substitution: New cobalt porphyrin complexes with different ligands.
Scientific Research Applications
Cobalt(2+);5,10,15,20-tetrakis(4-methylphenyl)porphyrin-22,23-diide has diverse applications in scientific research:
Catalysis: It is used as a catalyst in oxidation and reduction reactions due to its ability to undergo reversible redox changes.
Electrocatalysis: The compound is employed in electrocatalytic processes, such as the reduction of oxygen in fuel cells.
Photodynamic Therapy: Its photophysical properties make it suitable for use in photodynamic therapy for cancer treatment.
Sensors: The compound is used in the development of chemical sensors for detecting gases and other analytes.
Mechanism of Action
The mechanism of action of Cobalt(2+);5,10,15,20-tetrakis(4-methylphenyl)porphyrin-22,23-diide involves the coordination of the cobalt ion to the porphyrin ring, which allows it to participate in various redox reactions. The cobalt center can alternate between different oxidation states, facilitating electron transfer processes. This property is crucial for its catalytic and electrocatalytic activities.
Comparison with Similar Compounds
Similar Compounds
- Cobalt(2+);5,10,15,20-tetrakis(4-methoxyphenyl)porphyrin-22,23-diide
- Iron(2+);5,10,15,20-tetrakis(4-methylphenyl)porphyrin-22,23-diide
- Nickel(2+);5,10,15,20-tetrakis(4-methylphenyl)porphyrin-22,23-diide
Uniqueness
Cobalt(2+);5,10,15,20-tetrakis(4-methylphenyl)porphyrin-22,23-diide is unique due to its specific electronic properties and the ability of the cobalt center to undergo reversible redox changes. This makes it particularly effective in catalytic and electrocatalytic applications compared to its iron and nickel counterparts.
Properties
Molecular Formula |
C48H36CoN4 |
---|---|
Molecular Weight |
727.8 g/mol |
IUPAC Name |
cobalt(2+);5,10,15,20-tetrakis(4-methylphenyl)porphyrin-22,23-diide |
InChI |
InChI=1S/C48H36N4.Co/c1-29-5-13-33(14-6-29)45-37-21-23-39(49-37)46(34-15-7-30(2)8-16-34)41-25-27-43(51-41)48(36-19-11-32(4)12-20-36)44-28-26-42(52-44)47(40-24-22-38(45)50-40)35-17-9-31(3)10-18-35;/h5-28H,1-4H3;/q-2;+2 |
InChI Key |
GAGCYGPTUZOPHZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=C3C=CC(=C(C4=CC=C([N-]4)C(=C5C=CC(=N5)C(=C6C=CC2=N6)C7=CC=C(C=C7)C)C8=CC=C(C=C8)C)C9=CC=C(C=C9)C)[N-]3.[Co+2] |
Origin of Product |
United States |
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